molecular formula C6H4BBrN2O2 B14078444 (2-Bromo-6-cyanopyridin-4-YL)boronic acid

(2-Bromo-6-cyanopyridin-4-YL)boronic acid

Cat. No.: B14078444
M. Wt: 226.83 g/mol
InChI Key: GTGLZPTUZDMNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-6-cyanopyridin-4-YL)boronic acid is a boronic acid derivative with the molecular formula C6H4BBrN2O2. It is a valuable compound in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group, a bromine atom, and a cyano group attached to a pyridine ring, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-cyanopyridin-4-YL)boronic acid typically involves the borylation of 2-bromo-6-cyanopyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-6-cyanopyridin-4-YL)boronic acid is unique due to the presence of both a cyano group and a boronic acid group on the pyridine ring. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical transformations, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C6H4BBrN2O2

Molecular Weight

226.83 g/mol

IUPAC Name

(2-bromo-6-cyanopyridin-4-yl)boronic acid

InChI

InChI=1S/C6H4BBrN2O2/c8-6-2-4(7(11)12)1-5(3-9)10-6/h1-2,11-12H

InChI Key

GTGLZPTUZDMNBP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)Br)C#N)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.